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Compound of Interest

Compound Name: Avilamycin C

Cat. No.: B1603780 Get Quote

Technical Support Center: Optimizing
Avilamycin C Extraction
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on optimizing the extraction recovery of

Avilamycin C from complex matrices.

Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for extracting Avilamycin C?

A1: Acetonitrile and acetone are the most frequently reported and effective solvents for

extracting Avilamycin C from various complex matrices, including animal feed, tissues, and

feces.[1][2][3][4] Methanol is also used, particularly for preparing standard solutions.[2][5]

Q2: Why is my Avilamycin C recovery low?

A2: Low recovery can stem from several factors:

Incomplete initial extraction: The solvent may not be efficiently penetrating the sample

matrix. Ensure thorough homogenization or stirring.[4][5]

Suboptimal pH: The solubility of Avilamycin and its metabolites can be pH-dependent. For

instance, its marker residue, dichloroisoeverninic acid (DIA), is extracted efficiently with ethyl
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acetate after acidification.[4]

Loss during cleanup: Analytes can be lost during liquid-liquid partitioning or if the solid-phase

extraction (SPE) column is not conditioned or eluted correctly.

Degradation: Avilamycin can be unstable under certain conditions. For example, after

reaching maximum solubility at pH 7.0 and 9.0, concentrations can decrease due to

hydrolysis.[6]

Q3: How can I reduce matrix effects in my analysis?

A3: Matrix effects, where co-extracted components interfere with analysis, are a common

challenge. Strategies to mitigate them include:

Solid-Phase Extraction (SPE): Using an appropriate sorbent, like silica, can effectively clean

up the sample by removing interfering substances.[1][2]

Liquid-Liquid Extraction (LLE): Partitioning the analyte of interest between two immiscible

solvents can separate it from matrix components.[3][7]

Alkaline Hydrolysis: For regulatory purposes, Avilamycin and its metabolites are often

converted to a common marker residue, dichloroisoeverninic acid (DIA). This simplifies

analysis and can reduce matrix interference.[4][7][8]

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that

matches your sample can compensate for signal suppression or enhancement.[7][8]

Q4: Is it better to analyze for Avilamycin C directly or its marker residue, DIA?

A4: For regulatory monitoring of residues in animal-derived foods, analyzing for the marker

residue dichloroisoeverninic acid (DIA) is the standard approach.[4][7][8] This method accounts

for the parent drug and its metabolites by converting them all to DIA through alkaline

hydrolysis, providing a measure of total residue. For other applications, such as analyzing

premixes or fecal samples, direct analysis of Avilamycin factors (like A and B) may be more

appropriate.[1][9]
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Issue Potential Cause(s) Recommended Solution(s)

Low Extraction Recovery

1. Inefficient solvent

penetration.2. Incorrect solvent

choice.3. Analyte loss during

solvent evaporation.4.

Suboptimal pH during LLE.

1. Increase

homogenization/stirring time;

consider using a homogenizer.

[4]2. Use acetonitrile or

acetone for initial extraction.[1]

[4]3. Ensure controlled

evaporation conditions (e.g.,

nitrogen stream at 50°C).[2]

[10]4. Acidify the aqueous

phase before extracting the

DIA marker residue with ethyl

acetate.[4]

High Variability in Results

(Poor Precision)

1. Inconsistent sample

homogenization.2. Inconsistent

SPE column packing or

conditioning.3. Fluctuation in

instrument performance.

1. Standardize the

homogenization procedure for

all samples.2. Ensure SPE

columns are from a reliable

source and follow a strict

conditioning protocol.3. Run

quality control standards

throughout the analytical batch

to monitor instrument

performance.

Interfering Peaks in

Chromatogram

1. Insufficient sample

cleanup.2. Co-elution of matrix

components.3. Contamination

from solvents or labware.

1. Optimize the SPE cleanup;

try different wash solvents or a

different sorbent.2. Adjust the

HPLC mobile phase gradient

to improve separation.[4]3.

Use high-purity solvents and

thoroughly clean all glassware.

Formation of Gel during

Hydrolysis

1. High temperature in the

presence of certain matrices

(fat, liver).

1. Optimize hydrolysis

conditions. Complete

conversion of Avilamycin to

DIA can be achieved at lower

temperatures for a longer
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duration (e.g., 70°C for 1 hour

instead of 80°C for 0.5 hours).

[4]

Quantitative Data Summary
The following tables summarize recovery data from various studies on Avilamycin extraction.

Table 1: Avilamycin Recovery from Animal Feed & Feces

Matrix Method Analyte
Recovery
(%)

RSD (%) Reference

Poultry Feed SPE-HPLC Avilamycin A 93.29 - 97.26 1.1 - 3.4 [1]

Pig Feces SPE-HPLC
Avilamycin A

& B
>98 <9.0 [9]

Table 2: Avilamycin (as DIA) Recovery from Animal Tissues

Matrix Method
Fortification
Level
(µg/kg)

Recovery
(%)

RSD (%) Reference

Poultry

Muscle

LLE/SPE-LC-

MS/MS
25, 50, 100 94 - 106 ≤11 [7]

Porcine

Muscle

LLE/SPE-LC-

MS/MS
25, 50, 100 94 - 106 ≤11 [7]

Porcine

Muscle, Fat,

Liver

LLE-LC-

MS/MS

10, Codex

MRL
100 - 108 <6 [4]

Experimental Protocols
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Protocol 1: Extraction of Avilamycin A & B from Animal
Feed (SPE-HPLC)
Adapted from Scott et al., 1999.[1]

Extraction:

Weigh a representative sample of the ground feed.

Add acetonitrile to the sample.

Shake vigorously for a specified period (e.g., 30-60 minutes).

Centrifuge the sample and collect the supernatant.

Solid-Phase Extraction (SPE) Cleanup:

Condition a normal-phase silica SPE cartridge.

Load the acetonitrile extract onto the cartridge.

Wash the cartridge to remove interferences.

Elute the Avilamycin factors with an appropriate solvent mixture.

Analysis:

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in the mobile phase.

Analyze using reversed-phase HPLC with UV detection.

Protocol 2: Determination of Total Avilamycin Residue
(as DIA) in Animal Tissue (LC-MS/MS)
Adapted from Lam et al., 2013 and Kang et al., 2018.[4][7]
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Extraction:

Homogenize a tissue sample (e.g., 10 g) with acetone.[4]

Centrifuge and collect the supernatant.

Remove the solvent by evaporation.

Hydrolysis:

Add 1 M sodium hydroxide solution to the residue.

Heat the mixture (e.g., at 70°C for 1 hour) to convert all Avilamycin and its metabolites to

dichloroisoeverninic acid (DIA).[4]

Cool the solution.

Liquid-Liquid Extraction (LLE) Cleanup:

Wash the basic solution with ethyl acetate to remove neutral and basic impurities. Discard

the organic phase.[4]

Acidify the remaining aqueous solution with HCl.

Extract the DIA from the acidified solution into ethyl acetate.

Analysis:

Evaporate the ethyl acetate to dryness.

Reconstitute the residue in the mobile phase.

Analyze by LC-MS/MS.
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1. Sample Homogenization
(e.g., Animal Feed)

2. Solvent Extraction
(e.g., Acetonitrile)

3. Centrifugation

4. Collect Supernatant

5. Solid-Phase Extraction (SPE)
- Condition Column

- Load Sample
- Wash
- Elute

6. Evaporation to Dryness

7. Reconstitution in Mobile Phase

8. HPLC/LC-MS Analysis

Click to download full resolution via product page

Caption: General workflow for Avilamycin extraction using SPE cleanup.
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1. Tissue Homogenization
(e.g., Muscle, Liver)

2. Solvent Extraction (Acetone)

3. Alkaline Hydrolysis
(NaOH, 70°C)

(Converts Avilamycin to DIA)

4. LLE Wash (Basic pH)
(Removes Impurities)

5. Acidification (HCl)

6. LLE Extraction (Acidic pH)
(Extracts DIA into Ethyl Acetate)

7. Evaporation to Dryness

8. LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Workflow for total Avilamycin residue analysis via hydrolysis to DIA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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